molecular formula C14H11NO5 B13056313 4-(2-Methoxyphenyl)pyridine-2,6-dicarboxylic acid

4-(2-Methoxyphenyl)pyridine-2,6-dicarboxylic acid

Cat. No.: B13056313
M. Wt: 273.24 g/mol
InChI Key: UBHPUFMHJPFLIG-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)pyridine-2,6-dicarboxylic acid (CAS 81115-37-9) is a pyridine-based dicarboxylic acid derivative with a molecular formula of C 14 H 11 NO 5 and a molecular weight of 273.24 g/mol . This compound is characterized by its bifunctional carboxylate groups and an aromatic backbone substituted with an electron-donating methoxy group at the ortho position, which influences its electronic properties, solubility, and coordination behavior . This chemical serves as a versatile building block and ligand in scientific research. Its strong chelating ability makes it valuable in coordination chemistry for constructing metal-organic frameworks (MOFs) and complexes with lanthanide or transition metals (e.g., Cu, Ni), which can be applied in catalysis and the development of functional materials . The structural motif of pyridine-2,6-dicarboxamide, to which this compound is related, is known for its significant biological activities , including antimicrobial and potential anticancer properties, by acting as an enzyme inhibitor or stabilizing G-quadruplex DNA structures . Furthermore, derivatives of pyridine-2,6-dicarboxylic acid have been successfully employed as highly selective fluorimetric chemosensors for detecting metal ions such as Cu(II) in aqueous media . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Please refer to the material safety data sheet (MSDS) for safe handling procedures.

Properties

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

4-(2-methoxyphenyl)pyridine-2,6-dicarboxylic acid

InChI

InChI=1S/C14H11NO5/c1-20-12-5-3-2-4-9(12)8-6-10(13(16)17)15-11(7-8)14(18)19/h2-7H,1H3,(H,16,17)(H,18,19)

InChI Key

UBHPUFMHJPFLIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC(=C2)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-(2-Methoxyphenyl)pyridine-2,6-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the Kröhnke method, which uses substituted benzaldehydes followed by oxidation of the methyl group . The reaction conditions typically involve the use of aqueous medium and permanganate oxidation. Another approach involves the use of 1,2,4-triazine precursors, followed by aza-Diels–Alder reaction and hydrolysis . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(2-Methoxyphenyl)pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

Catalysis and Coordination Chemistry
The compound serves as a precursor for synthesizing various derivatives that are useful in catalysis and coordination chemistry. It can form stable complexes with metal ions, which can be utilized in catalyzing chemical reactions. For instance, amides derived from pyridine-2,6-dicarboxylic acid exhibit promising catalytic properties in organic transformations .

Table 1: Catalytic Applications of Pyridine-2,6-Dicarboxylic Acid Derivatives

Application AreaDescriptionReference
CatalysisFormation of metal complexes for organic reactions
Coordination ChemistryBinding with transition metals
Synthesis of AmidesPreparation via peptide coupling

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of pyridine-2,6-dicarboxylic acid possess antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values suggest their potential as therapeutic agents .

Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of synthesized pyridine derivatives, compounds were tested against pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant antibacterial effects, highlighting their potential utility in developing new antibiotics .

Materials Science

Polymer Chemistry
4-(2-Methoxyphenyl)pyridine-2,6-dicarboxylic acid can be used as a monomer in the synthesis of polyamide and polyester copolymers. These polymers are valuable for their mechanical properties and thermal stability, making them suitable for various industrial applications .

Table 2: Properties of Polymers Derived from Pyridine-2,6-Dicarboxylic Acid

Polymer TypePropertyApplication Area
PolyamideHigh tensile strengthTextiles, automotive
PolyesterThermal stabilityPackaging, textiles

Environmental Applications

Sequestration Agents
Due to its ability to form stable complexes with metal ions, derivatives of pyridine-2,6-dicarboxylic acid are being explored as sequestration agents for heavy metals in environmental remediation processes. Their effectiveness in binding metal ions can help prevent metal ion toxicity in soils and water bodies .

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)pyridine-2,6-dicarboxylic acid involves its ability to form complexes with metal ions. The compound acts as a ligand, coordinating with metal ions through its carboxylate and pyridine groups. This coordination can lead to the formation of stable complexes with specific properties, such as fluorescence quenching in the presence of copper(II) ions . The molecular targets and pathways involved depend on the specific application and the nature of the metal ion being complexed.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The substituent at the 4-position of the pyridine ring critically influences the compound’s properties. Key analogues include:

Compound Name Substituent at 4-Position Molecular Formula Key Properties/Applications References
Pyridine-2,6-dicarboxylic acid (PDCA) None C₇H₅NO₄ Metal chelation, catalysis, MOFs
4-Phenylpyridine-2,6-dicarboxylic acid Phenyl C₁₃H₉NO₄ Enhanced rigidity for MOFs
4-(4-Methoxyphenyl)pyridine-2,6-dicarboxylic acid 4-Methoxyphenyl C₁₄H₁₁NO₅ Improved solubility, electronic modulation
4-(2-Methoxyphenyl)pyridine-2,6-dicarboxylic acid 2-Methoxyphenyl C₁₄H₁₁NO₅ Steric hindrance, potential chiral applications [Inferred]
  • Electronic Effects : The methoxy group is electron-donating, which increases electron density on the pyridine ring. Para-substituted methoxy derivatives (e.g., 4-(4-methoxyphenyl)) exhibit stronger electronic modulation than ortho-substituted analogues due to reduced steric interference .

Catalytic and Coordination Chemistry

  • PDCA and Metal Complexes : PDCA forms stable complexes with Cr(VI), Cu(II), and lanthanides, acting as a catalyst in oxidative decarboxylation reactions (e.g., Cr(VI)-PDA complex in ) .
  • Substituent Impact :
    • The phenyl group in 4-phenyl-PDCA enhances rigidity in MOFs .
    • Methoxy-substituted derivatives (e.g., 4-(4-methoxyphenyl)) improve solubility in polar solvents, facilitating their use in aqueous-phase catalysis .
    • Ortho-substitution (2-methoxyphenyl) may hinder metal coordination due to steric effects but could enable chiral induction in asymmetric catalysis [Inferred].

Key Research Findings and Contradictions

  • Substituent Position Matters : Para-methoxy groups enhance solubility and electronic effects, whereas ortho-methoxy groups prioritize steric modulation .
  • Synthetic Flexibility : Palladium-based methods outperform traditional routes in yield and versatility .
  • Contradictions: Some substituents improve catalytic activity (e.g., PDCA in Cr(VI) complexes ), while others (e.g., bulky amino groups) may reduce it due to steric blocking .

Biological Activity

4-(2-Methoxyphenyl)pyridine-2,6-dicarboxylic acid is an organic compound with significant potential in pharmaceutical applications due to its unique structural features. This article explores its biological activity, including its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H11_{11}N O4_{4}, with a molecular weight of approximately 273.24 g/mol. The compound features a pyridine ring substituted with two carboxylic acid groups and a methoxyphenyl group, which contributes to its biological activity and reactivity.

  • Melting Point: 82-85 °C
  • Functional Groups: Methoxy group, carboxylic acids

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly against certain pathogens. Its potential applications span various therapeutic areas, including antimicrobial and anticancer activities.

Antimicrobial Activity

Studies have shown that this compound demonstrates significant antimicrobial properties. For instance, it has been reported to possess activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 50 μg/mL . This suggests that it may serve as a lead compound for developing new antimycobacterial agents.

Anticancer Activity

The compound's structural similarity to other biologically active molecules suggests potential anticancer properties. Preliminary studies indicate that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, modifications to the structure have resulted in compounds with IC50_{50} values as low as 1.143 μM against renal cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes: The compound may inhibit key enzymes involved in cellular processes, such as deacetylases and kinases.
  • Disruption of Cellular Membranes: Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting their integrity and function.
  • Interference with DNA Replication: Similar compounds have shown the ability to intercalate into DNA, thereby inhibiting replication and transcription processes.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of this compound compared to structurally similar compounds:

Compound NameStructural FeaturesAntimicrobial ActivityAnticancer Activity
This compoundMethoxy group on phenyl; two carboxylic acidsMIC = 50 μg/mL against MtbIC50_{50} = 1.143 μM (renal cancer)
4-Phenylpyridine-2,6-dicarboxylic acidPhenyl group; no methoxy substitutionModerate activityVariable
Diethyl 4-(2-methoxyphenyl)pyridine-2,6-dicarboxylateEster form; increased lipophilicityHigh activityEnhanced selectivity

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimycobacterial Evaluation:
    • A study found that derivatives showed varying degrees of activity against Mycobacterium tuberculosis with MIC values ranging from 12.5 μg/mL to 200 μg/mL depending on environmental conditions .
  • Cytotoxicity Studies:
    • In vitro cytotoxicity tests revealed that certain derivatives did not exhibit significant cytotoxic effects at concentrations up to 750 µM, indicating a favorable selectivity index for therapeutic applications .
  • Structure-Activity Relationship (SAR):
    • Research highlighted the importance of the methoxy substitution in enhancing biological activity compared to non-methoxylated analogs .

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